Tert-butyl 2-iodobenzoate
Overview
Description
Tert-butyl 2-iodobenzoate is an organic compound with the molecular formula C11H13IO2. It is a derivative of benzoic acid where the carboxyl group is esterified with tert-butyl alcohol and the aromatic ring is substituted with an iodine atom at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
The mode of action of Tert-butyl 2-iodobenzoate is primarily through its involvement in the Kharasch-Sosnovsky reaction . This reaction involves the oxidation of olefins using tert-butyl perbenzoate in the presence of catalytic copper salts . The compound interacts with its targets (the olefins) and results in the formation of allylic esters .
Biochemical Pathways
The Kharasch-Sosnovsky reaction, in which this compound participates, is a significant biochemical pathway. This reaction leads to the formation of allylic esters, which are important intermediates in organic synthesis . The downstream effects of this pathway can lead to the synthesis of various pharmaceuticals and natural products .
Pharmacokinetics
Given its chemical structure, it is likely that these properties would be influenced by factors such as its molecular weight (30412400 g/mol) and predicted density (1528±006 g/cm3) .
Result of Action
The result of the action of this compound is the formation of new alkenyl iodobenzoate derivatives, as demonstrated in the Kharasch-Sosnovsky reaction . These derivatives can serve as valuable intermediates in the synthesis of various other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Kharasch-Sosnovsky reaction in which it participates is typically carried out in the presence of copper salts and under specific temperature conditions . Additionally, the compound should be stored in closed vessels and refrigerated to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-iodobenzoate can be synthesized through the iodination of tert-butyl benzoate. A common method involves the reaction of tert-butyl benzoate with sodium iodide or cuprous iodide in the presence of an oxidizing agent . The reaction typically occurs under reflux conditions in a suitable solvent such as acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of tert-butyl benzoate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as tert-butyl 2-azidobenzoate or tert-butyl 2-cyanobenzoate.
Oxidation: Various oxidized benzoate derivatives.
Reduction: Tert-butyl benzoate.
Scientific Research Applications
Tert-butyl 2-iodobenzoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is used in:
Chemistry: As a reagent in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the preparation of bioactive compounds for biological studies.
Medicine: As an intermediate in the synthesis of medicinal compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Tert-butyl 2-bromobenzoate
- Tert-butyl 2-chlorobenzoate
- Tert-butyl 2-fluorobenzoate
Comparison: Tert-butyl 2-iodobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This results in different reactivity and selectivity in chemical reactions. For example, iodine is a better leaving group in nucleophilic substitution reactions compared to bromine, chlorine, or fluorine, making this compound more reactive in such processes.
Properties
IUPAC Name |
tert-butyl 2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWOQYYXGDSMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465936 | |
Record name | Tert-butyl 2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110349-26-3 | |
Record name | Tert-butyl 2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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